molecular formula C19H22ClN3 B15038620 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine

Cat. No.: B15038620
M. Wt: 327.8 g/mol
InChI Key: XHRUDPNKJJBSIW-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 4-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine typically involves the reaction of 4-chlorophenylpiperazine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)methanimine
  • N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-isopropylphenyl)methanimine

Uniqueness

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine is unique due to its specific substitution pattern on the piperazine ring and the presence of both 4-chlorophenyl and 4-ethylphenyl groups. This unique structure can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H22ClN3

Molecular Weight

327.8 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-ethylphenyl)methanimine

InChI

InChI=1S/C19H22ClN3/c1-2-16-3-5-17(6-4-16)15-21-23-13-11-22(12-14-23)19-9-7-18(20)8-10-19/h3-10,15H,2,11-14H2,1H3

InChI Key

XHRUDPNKJJBSIW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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